TCO-PNB Ester

Description

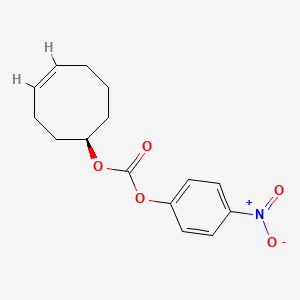

TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is an amine-reactive building block used for modifying amine-containing molecules in organic media. Its structure comprises a trans-cyclooctene (TCO) group, which enables rapid bioorthogonal "click chemistry" reactions with tetrazines, and a p-nitrobenzyl (PNB) ester group, which reacts with amines under mild conditions .

Properties

IUPAC Name |

[(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-FYDYADQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

Reagents and Conditions

-

Cyclooctene : Serves as the core structure providing the trans-cyclooctene (TCO) moiety.

-

p-Nitrophenyl chloroformate : Introduces the p-nitrophenyl carbonate (PNB) group.

-

Triethylamine (TEA) : Acts as a base to deprotonate the hydroxyl group of cyclooctene, facilitating nucleophilic attack.

-

Dichloromethane (DCM) : Chosen as the solvent for its ability to dissolve both reactants and stabilize intermediates.

The reaction is conducted at room temperature (20–25°C) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions. Stoichiometric ratios are critical: a 1:1 molar ratio of cyclooctene to p-nitrophenyl chloroformate ensures minimal byproduct formation.

Reaction Equation

Table 1: Reaction Parameters and Yield

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 20–25°C | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% | |

| Purity (Post-Workup) | >95% (HPLC) |

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DCM are preferred due to their compatibility with chloroformate reactivity. Alternatives such as tetrahydrofuran (THF) or dimethylformamide (DMF) may increase reaction rates but risk side reactions with the nitro group.

Catalytic Enhancements

While TEA is standard, alternatives like 4-dimethylaminopyridine (DMAP) have been explored to accelerate acylation. However, DMAP may complicate purification due to stronger coordination with intermediates.

Temperature Control

Elevated temperatures (>30°C) risk cyclooctene isomerization, reducing diastereomeric purity. Maintaining room temperature preserves the equatorial diastereomer configuration, which is critical for bioorthogonal applications.

Purification and Isolation

Crude this compound is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted chloroformate and TEA salts. Crystallization from cold diethyl ether or chloroform yields a white to slightly grey solid with >95% purity.

Table 2: Crystallization Conditions

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: TCO-PNB Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The PNB ester group reacts with amines to form amide bonds.

Click Chemistry Reactions: The TCO group reacts with tetrazines in an inverse-electron-demand Diels-Alder reaction.

Common Reagents and Conditions:

Reagents: Amines, tetrazines

Conditions: Reactions are typically carried out in organic solvents at controlled temperatures.

Major Products:

Amide Bonds: Formed from the reaction of the PNB ester group with amines.

Cycloadducts: Formed from the reaction of the TCO group with tetrazines.

Scientific Research Applications

Bioconjugation and Bioorthogonal Chemistry

TCO-PNB Ester is extensively used in bioconjugation due to its ability to undergo bioorthogonal reactions. The TCO moiety reacts rapidly with tetrazines in a "click" reaction mechanism, allowing for selective labeling of biomolecules without disrupting their biological functions. This property is particularly useful in:

- Antibody Functionalization: Enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISA) by modifying antibodies to improve binding efficiency to antigens.

- Nanoparticle Targeting: Functionalizing colloidal gold nanoparticles for targeted drug delivery in cancer therapy. Studies indicate improved accumulation of TCO-functionalized nanoparticles in tumor tissues compared to conventional methods .

Drug Development

The compound has potential applications in drug development, particularly as a linker for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to selectively degrade specific proteins within cells, making this compound crucial for creating effective therapeutic agents .

Photocurable Coatings

This compound is utilized in formulating UV-curable coatings that provide excellent durability and chemical resistance. These coatings are essential in various industries, including automotive and construction .

Adhesives and Sealants

The compound enhances bonding strength and flexibility in high-performance adhesives. Its unique properties make it suitable for applications requiring robust adhesion under challenging conditions .

Polymer Synthesis

As an intermediate in polymer synthesis, this compound contributes to the development of advanced materials with tailored properties for electronics and packaging applications .

Case Study 1: ELISA Enhancement

In a study aimed at improving ELISA sensitivity, antibodies were modified using this compound to couple with tetrazine-modified BSA (bovine serum albumin). The results showed a significant increase in signal intensity compared to traditional methods, demonstrating the effectiveness of this compound in enhancing immunoassays .

Case Study 2: In Vivo Nanoparticle Accumulation

Research investigated the biodistribution of TCO-functionalized gold nanoparticles in mice. The findings revealed that these nanoparticles exhibited higher accumulation at tumor sites compared to non-functionalized controls, suggesting that this compound can facilitate targeted delivery systems that improve therapeutic outcomes .

Mechanism of Action

Mechanism: TCO-PNB Ester exerts its effects through its reactive groups. The PNB ester group reacts with amines to form stable amide bonds, while the TCO group undergoes a click chemistry reaction with tetrazines .

Molecular Targets and Pathways:

PNB Ester Group: Targets amine groups in molecules to form amide bonds.

TCO Group: Reacts with tetrazines to form cycloadducts.

Comparison with Similar Compounds

Research Findings and Case Studies

Bioconjugation Efficiency

Biological Activity

TCO-PNB Ester (trans-Cyclooctene-p-nitrobenzyl ester) is a compound that has garnered attention in the field of bioconjugation and click chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily revolves around its ability to participate in bioorthogonal reactions. The key mechanisms include:

- Amine Reactivity : The PNB ester group reacts with primary amines to form stable amide bonds, allowing for the modification of proteins and peptides .

- Click Chemistry : The TCO group undergoes a rapid inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, enabling efficient labeling and imaging applications in live cells or organisms .

Biological Applications

This compound is utilized in various biological applications, particularly in the fields of:

- Bioconjugation : For attaching labels or drugs to biomolecules.

- Imaging : As part of pretargeting strategies in nuclear medicine, where it facilitates the selective accumulation of imaging agents at target sites.

Case Study 1: Protein Labeling

In a study investigating the efficiency of this compound for protein labeling, researchers found that while it effectively modified proteins in organic solvents, its performance was significantly reduced in aqueous buffers. This limitation was attributed to poor activation levels of labeled proteins when using this compound directly in such environments .

Case Study 2: In Vivo Imaging

A notable application of this compound was demonstrated in pretargeted SPECT imaging using a TCO-modified bisphosphonate compound. The study showed that this approach allowed for improved bone uptake and reduced background activity compared to traditional methods. The results indicated that TCO-functionalized agents could enhance imaging specificity and sensitivity .

Research Findings

Recent research has highlighted several findings related to the biological activity of this compound:

Q & A

Q. What are the primary reactive groups in TCO-PNB Ester, and how do they enable dual functionality in bioconjugation experiments?

- Methodological Answer : this compound contains two reactive moieties:

- PNB ester : Reacts with primary amines (e.g., lysine residues in proteins) under mild aqueous conditions (pH 7–9), forming stable amide bonds. Hydrolysis of the PNB ester releases p-nitrophenol, detectable via UV-Vis spectroscopy at 400 nm .

- TCO (trans-cyclooctene) : Undergoes bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This reaction is rapid (rate constant up to 10⁴ M⁻¹s⁻¹) and catalyst-free, enabling site-specific labeling in complex biological systems .

Experimental Tip: Validate conjugation efficiency using SDS-PAGE with fluorescent tetrazine probes or MALDI-TOF mass spectrometry .

Q. How does the hydrolysis kinetics of the PNB ester group influence molecular delivery systems?

- Methodological Answer : The PNB ester hydrolyzes in aqueous environments, releasing p-nitrophenol and enabling controlled payload release. Hydrolysis rates depend on pH, temperature, and esterase activity:

- Monitoring Method : Track hydrolysis via UV-Vis absorbance at 400 nm (for p-nitrophenol) or HPLC quantification of liberated payload .

- Optimization Strategy : Adjust buffer composition (e.g., phosphate vs. HEPES) to modulate hydrolysis rates for timed release in drug delivery or PROTAC systems .

Q. What are the critical storage and handling protocols for maintaining this compound reactivity?

- Methodological Answer :

- Storage : Store at −20°C in anhydrous DMSO or DMF (10–50 mM stock solutions). Avoid freeze-thaw cycles to prevent diastereomerization or aggregation .

- Handling : Use moisture-free solvents (e.g., dry DCM) for organic-phase reactions. Protect from light to prevent TCO isomerization (4E→2E), which reduces tetrazine reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics between this compound and tetrazines under varying pH conditions?

- Methodological Answer : Conflicting kinetic data often arise from pH-dependent tetrazine protonation. For reproducible results:

- pH Optimization : Use buffered systems (pH 4.5–7.4) to stabilize tetrazine reactivity. Avoid high-pH conditions (>8) that accelerate PNB ester hydrolysis .

- Kinetic Assays : Employ stopped-flow spectroscopy or radiometric labeling (e.g., [¹¹C]-tetrazines) to quantify reaction rates in real time .

Case Study: Radioactive tracing (CPS counts) revealed enhanced TCO-tetrazine ligation efficiency in acidic microenvironments (e.g., tumor models) .

Q. What experimental strategies ensure diastereomeric purity during this compound synthesis, and how does stereochemistry impact bioconjugation efficiency?

- Methodological Answer :

- Synthesis : Use axial-selective cyclooctene functionalization (e.g., Grubbs catalyst) to favor the 4E diastereomer. Confirm purity via chiral HPLC or ¹H-NMR (δ 5.2–5.6 ppm for axial protons) .

- Impact : The 2E isomer exhibits slower tetrazine reactivity (∼50% rate reduction). Pre-purify this compound via silica gel chromatography to avoid side reactions in PROTAC linker synthesis .

Q. How can this compound’s dual reactivity be exploited to design controlled-release systems for targeted protein degradation (e.g., PROTACs)?

- Methodological Answer :

- PROTAC Design : Conjugate TCO to an E3 ligase ligand and PNB ester to a target protein binder. Hydrolysis releases the binder, enabling localized degradation via the ubiquitin-proteasome system .

- Validation : Monitor payload release kinetics (UV-Vis) and degradation efficiency (Western blot for target protein levels). Use esterase inhibitors (e.g., PMSF) as negative controls .

Example: this compound-linked PROTACs achieved >80% degradation of BRD4 in HeLa cells at 100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.